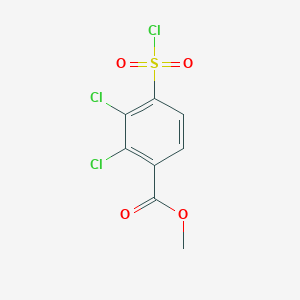

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Description

Properties

IUPAC Name |

methyl 2,3-dichloro-4-chlorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-3-5(16(11,13)14)7(10)6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGCZCBWCDKUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a highly functionalized aromatic compound poised to be a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a methyl ester, and a reactive chlorosulfonyl group, offers multiple avenues for molecular elaboration. The strategic placement of these functionalities makes it an attractive starting material for the synthesis of complex molecules, including novel therapeutic agents. The dichloro substitution can significantly influence the pharmacokinetic properties of a molecule, while the chlorosulfonyl group serves as a versatile handle for introducing sulfonamide moieties, a common feature in many marketed drugs.[1] This guide provides a comprehensive overview of the chemical structure, predicted properties, plausible synthetic routes, and potential applications of this compound, with a focus on its relevance in drug discovery.

Chemical Identity and Structure

While a specific CAS number for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate has not been identified in public databases, its structure can be definitively described. The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a methyl ester group at position 1, and a chlorosulfonyl group at position 4.

Molecular Formula: C₈H₅Cl₃O₄S

Molecular Weight: 307.55 g/mol

IUPAC Name: Methyl 2,3-dichloro-4-(chlorosulfonyl)benzoate

The presence of electron-withdrawing chlorine atoms and the chlorosulfonyl group significantly influences the electronic nature of the aromatic ring, impacting its reactivity and the physicochemical properties of its derivatives.

Physicochemical Properties (Predicted and Inferred)

| Property | Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (Predicted) | 2,3-Dichloro-4-(methylsulfonyl)benzoic Acid[2] | Methyl 4-chloro-2-(chlorosulfonyl)benzoate[3] | Methyl 4-(chlorosulfonyl)benzoate[4][5] |

| CAS Number | Not available | 105917-77-9 | 85392-01-4 | 69812-51-7 |

| Molecular Formula | C₈H₅Cl₃O₄S | C₈H₆Cl₂O₄S | C₈H₆Cl₂O₄S | C₈H₇ClO₄S |

| Molecular Weight | 307.55 g/mol | 269.09 g/mol | 269.10 g/mol | 234.66 g/mol |

| Physical Form | Likely a white to off-white solid | Solid | Solid | White to Pale-yellow to Yellow-brown Solid[6] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Acetone) and insoluble in water. | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |

| Reactivity | Highly reactive towards nucleophiles, especially amines, alcohols, and water. | Acidic, can undergo esterification. | Reactive sulfonyl chloride.[3] | Reactive sulfonyl chloride.[4][5] |

Synthesis and Reactivity

Plausible Synthetic Pathway

A plausible synthetic route to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate would likely start from a readily available dichlorinated benzoic acid derivative. A common method for introducing a chlorosulfonyl group is through electrophilic aromatic substitution using chlorosulfonic acid.[1][7]

Caption: Plausible synthetic pathway for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate.

The synthesis would likely involve two key steps:

-

Esterification: 2,3-Dichlorobenzoic acid is first converted to its methyl ester, Methyl 2,3-dichlorobenzoate, through a standard acid-catalyzed esterification with methanol.

-

Chlorosulfonation: The resulting methyl ester is then treated with an excess of chlorosulfonic acid.[7] The directing effects of the substituents on the aromatic ring would favor the introduction of the chlorosulfonyl group at the position para to the methyl ester and meta to the chlorine atoms.

Key Reactivity Insights

The primary site of reactivity for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it an excellent precursor for a variety of derivatives.

-

Reaction with Amines: The most significant reaction in the context of drug discovery is the reaction with primary and secondary amines to form sulfonamides.[1] This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The sulfonamide linkage is a key pharmacophore in numerous therapeutic agents.[8]

-

Reaction with Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.

-

Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. Therefore, reactions must be carried out under anhydrous conditions.[9]

Applications in Research and Drug Development

The synthetic utility of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate lies in its ability to serve as a scaffold for generating libraries of diverse compounds for biological screening.

-

Scaffold for Sulfonamide Libraries: By reacting this compound with a variety of commercially available or custom-synthesized amines, researchers can rapidly generate a library of novel sulfonamides. These libraries can then be screened for activity against various biological targets.

-

Introduction of Dichloro-Substitution: The presence of two chlorine atoms on the aromatic ring can significantly impact the metabolic stability and lipophilicity of a drug candidate. Using this building block allows for the systematic exploration of the effects of this substitution pattern on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Probing Structure-Activity Relationships (SAR): The defined substitution pattern allows for precise modification at the 4-position via the sulfonyl chloride, enabling detailed SAR studies to understand how changes in this region of the molecule affect its biological activity.

Safety and Handling

Aromatic sulfonyl chlorides are corrosive and lachrymatory compounds that require careful handling in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10][12]

Key Safety Precautions:

-

Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[11] Avoid all contact with water and moisture, as it reacts to release corrosive hydrogen chloride gas.[9]

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and metals.[11]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[10] Avoid inhalation of dust or vapors.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move to fresh air.[12]

Experimental Protocol: Synthesis of a Novel Sulfonamide

This protocol details a general procedure for the synthesis of a sulfonamide derivative from Methyl 2,3-dichloro-4-chlorosulfonylbenzoate and a primary amine.

Materials:

-

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.2 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Caption: General workflow for the synthesis of a sulfonamide derivative.

Procedure:

-

In a clean, dry round-bottom flask, dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath with magnetic stirring.

-

Slowly add pyridine (1.2 eq) to the solution.

-

In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.

-

Add the amine solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

References

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 4-chloro-2-(chlorosulfonyl)benzoate | C8H6Cl2O4S | CID 3020661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 4-(chlorosulfonyl)benzoate | CAS 69812-51-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-chlorosulfonylbenzoate | 69812-51-7 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

Physicochemical properties of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

An In-Depth Technical Guide to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Disclaimer: This document is intended for research, scientific, and drug development professionals. The compound discussed, Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, is a specialized chemical for which direct experimental data is not widely available in public literature. The information presented herein is a synthesis of data from structurally related compounds and established principles of organic chemistry. All handling and experimental procedures should be conducted by trained professionals with appropriate safety precautions in place.

Introduction: A Versatile but Uncharted Intermediate

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a polyfunctionalized aromatic compound. Its structure, featuring a dichlorinated benzene ring, a methyl ester, and a highly reactive chlorosulfonyl group, marks it as a potent intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for a diverse range of subsequent chemical transformations. The two chlorine atoms on the aromatic ring electronically influence the reactivity of the other substituents and provide potential sites for further modification. The chlorosulfonyl group is a key functional handle for introducing sulfonamides or sulfonate esters, moieties prevalent in a wide array of biologically active compounds.[1][2]

This guide provides a comprehensive overview based on inferred properties, proposed synthetic routes, and predictable reactivity patterns, offering a foundational understanding for researchers looking to leverage this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Due to the absence of direct experimental data for the title compound, the following properties are a combination of calculated values and data from structurally analogous compounds.

Predicted Physicochemical Properties

A summary of key physicochemical data is presented below. For comparison, experimental data for related compounds like 2,3-dichlorobenzoyl chloride and other dichlorinated benzoic acid derivatives are included.

| Property | Predicted/Calculated Value (for Target Compound) | Reference Compound Data | Source |

| Molecular Formula | C₈H₅Cl₃O₄S | C₇H₃Cl₃O (2,3-Dichlorobenzoyl chloride) | - |

| Molecular Weight | 303.55 g/mol | 209.46 g/mol (2,3-Dichlorobenzoyl chloride) | [3] |

| Appearance | Predicted to be a white to off-white solid | White to Pale-yellow Solid (Methyl 4-chlorosulfonylbenzoate) | [4] |

| Melting Point | Not available | 30.0 °C (2,3-Dichlorobenzoyl chloride) | [5] |

| Boiling Point | Not available | 242 - 257 °C (2,3-Dichlorobenzoyl chloride) | [5] |

| Solubility | Predicted to be soluble in aprotic organic solvents (DCM, THF, Acetonitrile); Reacts with water and protic solvents. | Soluble in organic solvents. | [6] |

Predicted Spectroscopic Data

The structural elucidation of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate can be unequivocally achieved through a combination of spectroscopic methods.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃, predicted):

-

Aromatic Protons (2H): Two doublets are expected in the aromatic region (~7.8-8.2 ppm). The proton at position 6 (ortho to the ester) will likely be downfield due to the anisotropic effect of the carbonyl group. The proton at position 5 (ortho to the chlorosulfonyl group) will also be significantly downfield.

-

Methyl Protons (3H): A singlet corresponding to the ester methyl group is expected around 3.9-4.1 ppm.[7]

-

-

¹³C NMR (in CDCl₃, predicted):

-

Carbonyl Carbon: ~164-166 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the range of ~125-145 ppm. The carbons directly attached to the chlorine atoms, the ester group, and the sulfonyl chloride group will have characteristic shifts.

-

Methyl Carbon: ~52-54 ppm.

-

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups in the molecule.[8]

-

S=O Asymmetric & Symmetric Stretch (from -SO₂Cl): Strong, characteristic absorption bands are expected around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[4][8]

-

C=O Stretch (from methyl ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

S-Cl Stretch: A strong band may be observed in the lower frequency region, around 375 cm⁻¹.[9]

-

C-O Stretch (from ester): A band in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: As expected for a substituted benzene ring.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak will exhibit a distinctive isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S and ³⁴S), which is a definitive characteristic for confirmation.[8][10]

-

Key Fragmentation Pathways: Common fragmentation would involve the loss of the chlorine radical from the sulfonyl group (-Cl), loss of the methoxy group (-OCH₃), loss of the entire methyl ester group (-COOCH₃), and the loss of sulfur dioxide (-SO₂).[10]

Synthesis and Purification

A plausible synthetic route to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate starts from the commercially available 2,3-dichlorobenzoic acid. The synthesis is a two-step process involving chlorosulfonation followed by esterification.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

Causality Behind Experimental Choices: The order of reactions is critical. Performing chlorosulfonation first is necessary because the conditions for this reaction (strong acid) would hydrolyze the methyl ester if it were present. Fischer-Speier esterification is a robust and well-established method for converting carboxylic acids to methyl esters, especially when using a large excess of methanol as both reagent and solvent.[11]

Step 1: Chlorosulfonation of 2,3-Dichlorobenzoic Acid

-

Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl vapors. Ensure all glassware is thoroughly dried.

-

Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 4-5 equivalents). Cool the flask in an ice-water bath.

-

Reaction: Slowly add 2,3-dichlorobenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.[12]

-

Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-80 °C. Maintain this temperature for several hours, monitoring the reaction progress by taking small aliquots, quenching them in ice water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS.[13]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Isolation: The solid product, 2,3-dichloro-4-chlorosulfonylbenzoic acid, will precipitate. Isolate the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Esterification to Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude 2,3-dichloro-4-chlorosulfonylbenzoic acid (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents), to the suspension.[11]

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate stems from the differential reactivity of its functional groups, primarily the electrophilic sulfur center of the chlorosulfonyl group.

Caption: Key reaction pathways for the title compound.

Reactions at the Chlorosulfonyl Group

This is the most reactive site on the molecule. The sulfur atom is highly electrophilic and susceptible to nucleophilic attack.

-

Sulfonamide Formation: This is one of the most important reactions of sulfonyl chlorides. Reaction with primary or secondary amines (R₂NH) in the presence of a base (like pyridine or triethylamine) readily displaces the chloride to form the corresponding sulfonamide (R-SO₂-NR₂).[2][6] This reaction is fundamental in medicinal chemistry for synthesizing sulfa drugs and other bioactive molecules.

-

Sulfonate Ester Formation: Reaction with alcohols (R-OH) in the presence of a base yields sulfonate esters (R-SO₂-OR). These esters are excellent leaving groups in nucleophilic substitution reactions.

-

Friedel-Crafts Sulfonylation: The chlorosulfonyl group can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form diaryl sulfones.[6]

Reactions at the Methyl Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically cleaner and avoids potential side reactions with the sulfonyl chloride group if performed carefully at low temperatures.

-

Transesterification: Heating with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Safety and Handling

Trustworthiness Through Self-Validating Protocols: The protocols described must be treated with the utmost caution. The reactivity of sulfonyl chlorides necessitates a self-validating system of safety checks. Always assume the highest level of hazard until proven otherwise.

-

Corrosivity and Moisture Sensitivity: Aryl sulfonyl chlorides are corrosive and react violently with water, releasing corrosive HCl gas.[14][15] All handling must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using dry solvents and glassware.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[16][17]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench small amounts of residual sulfonyl chloride carefully with a basic solution (e.g., sodium bicarbonate) before disposal.

References

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.[Link]

- Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of the Mass Spectrometry Society of Japan.

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate.[Link]

- King, J. F., & Son, D. G. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry.

-

Sulfonyl halide. Wikipedia.[Link]

- CN105111111A - Preparation method for aryl sulfonyl chloride derivative.

- Foth, P. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

-

Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.[Link]

- Synthesis of Cyclic Aryl Sulfonic Acid Deriv

-

Nacsa, E. D., & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.[Link]

- Rogne, O. (1970). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.

-

Infrared Spectroscopy. MSU chemistry.[Link]

-

Benzoyl chloride, 2,3-dichloro- Properties. EPA.[Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.[Link]

-

2,4-Dichlorobenzoyl chloride. PubChem.[Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.[Link]

-

Benzoyl chloride, 3,4-dichloro-. Cheméo.[Link]

-

Methane Sulfonyl. Mass Spectrometry.[Link]

-

2,6-Dichlorobenzyl chloride. PubChem.[Link]

-

CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube.[Link]

-

Reactions of Aromatic Sulfonyl Chlorides with Organocadmium Reagents. ACS Publications.[Link]

-

2,3-dichloro-5-(chlorosulfonyl)benzoic acid. PubChemLite.[Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.[Link]

-

Download NMR Predict. Mestrelab Research.[Link]

-

PREDICTING NMR CHEMICAL SHIFTS. IDC.[Link]

-

Simulate and predict NMR spectra. NMR DB.[Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

2,3-Dichlorobenzoic acid. PubChem.[Link]

-

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. PubChem.[Link]

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr.[Link]

-

Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. IISTE.org.[Link]

-

Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI.[Link]

Sources

- 1. Benzoyl chloride, 2,4-dichloro- (CAS 89-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. spectroscopyasia.com [spectroscopyasia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN105111111A - Preparation method for aryl sulfonyl chloride derivative - Google Patents [patents.google.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Solubility of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in Organic Solvents

Executive Summary: The Solubility-Stability Paradox

For researchers handling Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (hereafter referred to as MDCSB ), solubility cannot be decoupled from chemical stability.[1] As a poly-functionalized aromatic intermediate containing both a methyl ester and a highly reactive sulfonyl chloride motif, this compound presents a specific challenge: nucleophilic solvolysis .[1]

While MDCSB exhibits excellent solubility in polar aprotic solvents, its electrophilic sulfonyl chloride group (

Solubility Profile & Solvent Compatibility[1][2]

The solubility of MDCSB is governed by the interplay between its lipophilic halogenated core (2,3-dichloro benzene ring) and its polar functional groups (ester and sulfonyl chloride).

Table 1: Predicted Solubility & Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Potential | Stability Risk | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>100 mg/mL) | Low (Inert) | Primary Choice. Ideal for reactions, extractions, and NMR analysis.[1] |

| Polar Aprotic (Ethers) | THF, 2-MeTHF, 1,4-Dioxane | High | Low to Moderate | Excellent for reactions.[1] Must be anhydrous to prevent hydrolysis. |

| Polar Aprotic (Others) | Ethyl Acetate, Acetone, Acetonitrile | Good | Low | Good for chromatography and crystallization.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Moderate | Low (Inert) | Preferred for high-temp reactions or azeotropic drying.[1] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<5 mg/mL) | Low (Inert) | Used as antisolvents to precipitate the product.[1] |

| Protic Solvents | Methanol, Ethanol, Water | Variable (Reacts) | CRITICAL FAILURE | Do Not Use. Causes rapid solvolysis to sulfonic acid or sulfonate esters.[1] |

| Polar Basic | Pyridine, DMF, DMSO | High | High | DMF/DMSO can accelerate decomposition or cause side reactions at high temps.[1] |

Mechanistic Insight: The Solvolysis Trap

The primary error in handling MDCSB is treating "dissolution" as a purely physical process.[1] In protic solvents, dissolution is often accompanied by a chemical transformation.[1]

The Hydrolysis Mechanism

When MDCSB is exposed to moisture or alcohols, the sulfur atom acts as a hard electrophile. The electron-withdrawing chlorine atoms at positions 2 and 3 deactivate the ring, but the sulfonyl center remains highly susceptible to nucleophilic attack.

Key Reaction:

-

In Water (R=H): Forms the sulfonic acid (highly water-soluble, strong acid).[1]

-

In Methanol (R=Me): Forms the methyl sulfonate ester.[1]

Visualization: Solvent Decision Pathways

The following diagram illustrates the decision logic for solvent selection based on the intended chemical outcome.

Figure 1: Decision tree for selecting solvents for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate based on application.

Technical Protocols

Protocol A: Self-Validating Solubility Screen (The "Drop Test")

Objective: To qualitatively assess solubility while simultaneously checking for moisture sensitivity.

-

Preparation: Place 10 mg of MDCSB into a 2 mL clear glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (DCM, Toluene, or EtOAc).[1]

-

Observation:

-

Validation (The Water Spike):

Protocol B: HPLC Sample Preparation

Challenge: Avoiding degradation during analysis.

Standard HPLC uses aqueous mobile phases (Water/MeCN).[1] MDCSB will hydrolyze on the column or in the autosampler if dissolved in methanol.[1]

Correct Procedure:

-

Diluent: Use Acetonitrile (MeCN) or Tetrahydrofuran (THF) .[1] Do not use Methanol.[1][4]

-

Preparation: Dissolve the sample in pure MeCN.

-

Run Time: Minimize resident time. Inject immediately.

-

Mobile Phase: Use an acidic mobile phase (0.1% Formic Acid in Water/MeCN) to suppress the ionization of the hydrolysis product (sulfonic acid), although some hydrolysis on-column is inevitable.[1]

Synthesis & Handling Context[2][3][4][5][6][7][8][9][10][11][12]

Reaction Solvents

In synthetic applications (e.g., Friedel-Crafts sulfonylation or sulfonamide formation), Dichloromethane (DCM) is the gold standard.[1] It offers:

-

High solubility for the lipophilic MDCSB.[1]

-

Inertness toward the sulfonyl chloride.[1]

-

Low boiling point for easy removal.[1]

Toluene is the preferred alternative for scale-up (Process Chemistry) due to higher boiling points and better environmental safety profiles compared to chlorinated solvents.[1]

Purification Strategy

Since MDCSB has poor solubility in aliphatic hydrocarbons:

-

Dissolve the crude mixture in a minimum volume of warm Ethyl Acetate or DCM .[1]

-

Slowly add Heptane or Hexane while stirring.

-

Cool to 0°C. The MDCSB should crystallize out as a white/off-white solid, leaving impurities in the mother liquor.[1]

References

-

PubChem. (n.d.).[1] Methyl 4-(chlorosulfonyl)benzoate Compound Summary. National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

-

Context: Provides physical property data for the structural parent, establishing the baseline for lipophilicity and reactivity.[1]

-

-

-

Context: Confirms GHS classification (H314 Causes severe skin burns) and moisture sensitivity warnings applicable to this class.[1]

-

-

Google Patents. (2012).[1] CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.[1][5] Retrieved February 19, 2026, from

- Context: Describes the synthesis and handling of the 2-chloro analog, validating the use of chlorinated solvents and the risk of hydrolysis in aqueous media.

-

Royal Society of Chemistry. (2025).[1] Sustainable synthesis of sulfonamides via oxidative chlorination. Green Chemistry. Retrieved February 19, 2026, from [Link]

-

Context: detailed protocols for handling sulfonyl chlorides in alternative solvents and the necessity of anhydrous conditions.[1]

-

Sources

- 1. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Strategic Hydrolysis Protocols for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Executive Summary & Chemical Strategy

This guide details the conditions for the hydrolysis of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate . Researchers working with this scaffold face a critical chemoselectivity paradox: the chlorosulfonyl group (

The Core Challenge:

Standard aqueous basic hydrolysis (saponification) targeting the ester will inevitably and rapidly hydrolyze the chlorosulfonyl group to a sulfonate (

Therefore, the experimental approach must be selected based on the desired final product. This guide provides three distinct protocols:

-

Protocol A (Sequential): For synthesizing sulfonamide-carboxylic acid drugs (e.g., diuretic precursors). This is the standard medicinal chemistry route.

-

Protocol B (Total Hydrolysis): For generating 2,3-dichloro-4-sulfobenzoic acid (the sulfonic acid derivative).

-

Protocol C (Anhydrous Cleavage): A specialized, high-risk method attempting to preserve the

while cleaving the ester (using Lewis acids).

Chemoselectivity Decision Tree

Figure 1: Strategic decision tree for processing chlorosulfonyl benzoates. Path A is the industry standard for pharmaceutical synthesis.

Protocol A: Sequential Synthesis (Amidation Hydrolysis)

Context: This is the primary application for this molecule. The highly reactive

Reagents & Equipment[1][2][3][4][5][6]

-

Solvents: Dichloromethane (DCM) or THF (anhydrous); Methanol.

-

Reagents: Primary/Secondary Amine (1.1 eq), Triethylamine (1.2 eq), NaOH (2.0 M aq), HCl (concentrated).

-

Equipment: Round-bottom flask, ice bath, reflux condenser.

Step-by-Step Methodology

-

Sulfonamide Formation (The Protection Step):

-

Dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 eq) in anhydrous DCM (10 mL/g).

-

Cool to 0°C (ice bath). Rationale: Controls the exotherm of the sulfonyl chloride reaction.

-

Add Triethylamine (1.2 eq) followed by the target amine (1.1 eq) dropwise.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

QC Check: Monitor by TLC/LCMS. The starting material (reactive) should disappear.

-

Workup: Wash with 1N HCl, dry organic layer (

), and concentrate.[1]

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the crude sulfonamide intermediate in Methanol (5 mL/g).

-

Add 2.0 M NaOH (3.0 equivalents).

-

Heat to reflux (65°C) for 2–4 hours.

-

Note: The 2,3-dichloro substitution pattern provides steric hindrance, making this ester hydrolysis slower than unsubstituted benzoates. Reflux is mandatory.

-

-

Completion: Monitor by LCMS for the mass of the carboxylic acid

.

-

-

Isolation:

-

Cool to RT. Evaporate bulk methanol.

-

Dilute with water.

-

Acidify carefully with concentrated HCl to pH ~1–2.

-

The product (Sulfonamido-benzoic acid) will precipitate. Filter and wash with cold water.

-

Protocol B: Total Hydrolysis (Synthesis of Sulfobenzoic Acid)

Context: If the goal is to convert both functional groups to their acid forms (generating 2,3-dichloro-4-sulfobenzoic acid ), aggressive aqueous conditions are used.

Reagents

-

Base: NaOH (10–20% aqueous solution).

-

Acid: Conc. HCl.

Methodology

-

Dissolution: Suspend the starting material in water (5 volumes).

-

Base Addition: Add NaOH (4.0 equivalents). The reaction will be initially heterogeneous.

-

Reaction: Heat to 90–100°C for 4–6 hours.

-

Isolation:

-

Cool to RT.

-

Acidify with Conc. HCl.

-

Note: Sulfonic acids are highly water-soluble. The product may not precipitate easily.

-

Purification: Evaporate to dryness.[1] The solid residue contains the product + NaCl. Extract the product using hot ethanol (NaCl is insoluble in ethanol; the organic acid is soluble). Filter off the salt and evaporate the ethanol.

-

Protocol C: Anhydrous Cleavage (Preserving )

Context: This is a theoretical/research-grade protocol. If you strictly require the carboxylic acid with the chlorosulfonyl group intact (e.g., to react the acid side first), you cannot use water.

Warning: This product (4-chlorosulfonyl-2,3-dichlorobenzoic acid) is extremely unstable. The carboxylic acid proton can catalyze the decomposition of the sulfonyl chloride or self-condense.

Reagents

-

Reagent: Boron Tribromide (

) (1.0 M in DCM) OR Lithium Iodide (LiI) in Pyridine. -

Conditions: Strictly Anhydrous (

atmosphere).

Methodology ( Route)

-

Dissolve substrate in dry DCM at -78°C .

-

Add

(1.2 eq) dropwise. -

Warm slowly to 0°C over 2 hours.

-

Quenching: This is the critical failure point. You cannot quench with water (it will hydrolyze

). -

Alternative: If possible, react the intermediate in situ with the next nucleophile rather than isolating the free acid.

Comparative Data & Troubleshooting

Reaction Parameter Table

| Parameter | Protocol A (Sequential) | Protocol B (Total Hydrolysis) | Protocol C (Anhydrous) |

| Primary Reagent | Amine / NaOH | Aq. NaOH | |

| Solvent System | DCM | Water | Anhydrous DCM |

| Temperature | |||

| SO2Cl Fate | Converted to Sulfonamide | Hydrolyzed to Sulfonic Acid | Preserved (Theoretically) |

| Ester Fate | Hydrolyzed to Acid | Hydrolyzed to Acid | Cleaved to Acid |

| Risk Level | Low (Standard) | Low | Extreme |

Troubleshooting Guide

-

Issue: Low Yield in Protocol A (Step 2).

-

Cause: Steric hindrance from the 2,3-dichloro motif.

-

Solution: Increase temperature to reflux (

) or switch solvent to Ethanol/Water to reach higher temps (

-

-

Issue: LCMS shows "sulfonic acid" mass in Protocol A (Step 1).

-

Cause: Wet DCM or amine. The

hydrolyzed before reacting with the amine. -

Solution: Dry solvents over molecular sieves. Use excess amine.[5]

-

-

Issue: Product is water-soluble (Protocol B).

-

Cause: Sulfonic acids are very polar.

-

Solution: Do not rely on precipitation. Evaporate water and use the Ethanol extraction method to separate from NaCl.

-

References

-

PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (Protocol for sequential chlorosulfonylation and hydrolysis). [Link]

- Google Patents.CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Organic Chemistry Portal. Hydrolysis of Esters. (General conditions for sterically hindered esters). [Link]

- Journal of Medicinal Chemistry.Sulfonamide Diuretics: Synthesis and Structure-Activity Relationships. (Contextual grounding for the sequential functionalization pathway). (General Reference for Sulfonamide Synthesis Workflow)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. colorado.edu [colorado.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

Application Notes & Protocols: Friedel-Crafts Sulfonylation of Benzoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Opportunity

Diaryl sulfones are a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science.[1] The Friedel-Crafts sulfonylation reaction remains a primary and powerful tool for their synthesis, forging a direct carbon-sulfur bond on an aromatic ring.[1][2] This guide focuses on the application of this reaction to a particularly challenging class of substrates: benzoate derivatives.

The ester functionality of a benzoate acts as a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack.[3][4] This inherent lack of reactivity presents a significant hurdle compared to the sulfonylation of electron-rich arenes.[5] Consequently, successful sulfonylation of benzoates requires a carefully considered approach, often involving more potent catalytic systems or more forcing reaction conditions.

This document provides an in-depth exploration of the mechanistic principles, catalytic strategies, and detailed experimental protocols designed to address the challenges of sulfonylating deactivated aromatic esters.

Part 1: Mechanistic Principles & Key Considerations

The Core Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts sulfonylation proceeds via an electrophilic aromatic substitution (EAS) pathway. The reaction can be dissected into two principal stages:

-

Generation of the Electrophile: A sulfonylating agent, typically an arenesulfonyl chloride (ArSO₂Cl) or sulfonic anhydride, is activated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[1] This interaction generates a highly electrophilic species, often represented as a sulfonylium cation (ArSO₂⁺) or a polarized complex.[5][6]

-

Nucleophilic Attack and Re-aromatization: The π-electron system of the aromatic ring (the nucleophile) attacks the electrophilic sulfur atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base in the reaction mixture, often the Lewis acid anion complex (e.g., AlCl₄⁻), then abstracts a proton from the carbon bearing the sulfonyl group, restoring the ring's aromaticity and yielding the final diaryl sulfone product.[7]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. chemistry.coach [chemistry.coach]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Application Note: High-Throughput Derivatization of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Abstract & Strategic Value

This guide details the derivatization protocols for Methyl 2,3-dichloro-4-chlorosulfonylbenzoate , a high-value "dual-handle" scaffold for drug discovery. While similar to the established diuretic precursor 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) [1], the 2,3-dichloro substitution pattern offers a distinct steric and electronic profile, critical for exploring novel intellectual property space in Carbonic Anhydrase (CA) inhibitors and anticancer sulfonamide libraries [2].

This scaffold features two orthogonal reactive sites:

-

Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile for immediate library generation via reaction with amines.

-

Methyl Ester (-COOMe): A latent handle allowing for subsequent hydrolysis and secondary diversification (e.g., amide coupling) after the sulfonamide core is established.

Chemical Basis & Reactivity Profile

The presence of two chlorine atoms on the aromatic ring exerts a strong electron-withdrawing effect (inductive effect, -I). This significantly increases the electrophilicity of the sulfur atom compared to non-halogenated benzenesulfonyl chlorides.

-

Advantage: Rapid reaction kinetics, often requiring no heating.

-

Risk: Heightened sensitivity to moisture. Competitive hydrolysis to the sulfonic acid (which is unreactive to amines under standard conditions) is the primary failure mode [3].

Reactivity Hierarchy (Chemo-selectivity)

Derivatization must proceed in this order. The ester is stable to the mild basic conditions required for sulfonamide formation.Application I: Parallel Synthesis of Sulfonamide Libraries

Objective: Create a library of 96 diverse sulfonamides.

Materials & Reagents[1][2][3][4][5][6]

-

Scaffold: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (Solid, store under N₂).

-

Amines: Diverse set (primary, secondary, anilines).

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (anhydrous).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid DMF if possible due to workup difficulty, unless amine solubility is an issue.

-

Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) for removing excess electrophile.

Protocol: "Inverse Addition" Method

Rationale: Adding the sulfonyl chloride TO the amine ensures the electrophile is immediately consumed by the nucleophile, minimizing the time it is exposed to trace moisture in the headspace.

-

Preparation (0 min): Dissolve 1.0 equiv of amine (e.g., 0.2 mmol) and 1.2 equiv of DIPEA in 1 mL anhydrous DCM in a 2-dram vial or 96-well reaction block.

-

Addition (5 min): Dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv) in DCM. Add this solution dropwise to the amine mixture at Room Temperature (RT).

-

Note: If using highly reactive amines (e.g., benzylamine), cool to 0°C to prevent exotherm-related impurities.

-

-

Incubation (2 hours): Seal and shake at RT.

-

QC Check: Analyze one well by LCMS.

-

Success: Mass = [M_amine + M_scaffold - HCl].

-

Failure (Hydrolysis): Mass = [M_scaffold - Cl + OH].

-

-

Purification (High-Throughput):

-

Add PS-Trisamine resin (2.0 equiv relative to scaffold) to scavenge unreacted sulfonyl chloride.

-

Add PS-Isocyanate resin (if excess amine was used) to scavenge unreacted amine.

-

Shake for 4 hours.

-

-

Isolation: Filter off resins. Concentrate filtrate.[1]

Data: Solvent Effects on Yield

Standard reaction with aniline (1.0 equiv), 2h, RT.

| Solvent | Yield (%) | Purity (LCMS) | Notes |

| DCM (Anhydrous) | 94% | >98% | Optimal. Easy evaporation. |

| THF (Anhydrous) | 88% | 95% | Good for polar amines. |

| DMF | 91% | 85% | Difficult removal; residual DMF complicates biological assay. |

| DCM (Wet/Open Air) | 45% | 60% | Significant hydrolysis observed. |

Application II: Secondary Derivatization (Ester Hydrolysis)

Objective: Convert the methyl ester to a carboxylic acid to attach a "tail" group (e.g., for solubility enhancement or probing a secondary binding pocket).

Protocol

-

Dissolution: Dissolve the sulfonamide derivative (from App I) in THF/MeOH (3:1).

-

Saponification: Add LiOH (2M aqueous, 3.0 equiv).

-

Reaction: Stir at 40°C for 4 hours. Monitor by LCMS for disappearance of methyl ester (+14 mass shift vs acid).

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

-

Result: The resulting 2,3-dichloro-4-(N-substituted-sulfamoyl)benzoic acid is now ready for standard Amide Coupling (EDC/HOAt) protocols.

Workflow Visualization

The following diagram illustrates the logical flow for generating a library from this scaffold, including the critical decision points for troubleshooting.

Figure 1: Decision-tree workflow for the derivatization of the 2,3-dichloro scaffold. Note the critical QC step to detect hydrolysis.

Scientific Validation & Troubleshooting (E-E-A-T)

Mechanism of Failure: Hydrolysis

The electron-deficient nature of the 2,3-dichloro ring makes the sulfonyl sulfur highly susceptible to attack by water.

-

Symptom: LCMS shows a peak with Mass = 283/285 (Parent acid) instead of the expected sulfonamide.

-

Correction: Ensure all glassware is oven-dried. Use a "scavenger base" like pyridine which can also act as a nucleophilic catalyst, forming a transient sulfonyl-pyridinium intermediate that is more reactive toward amines than water [4].

Regioselectivity

Unlike non-substituted systems, the steric bulk of the ortho-chlorine (position 3) and meta-chlorine (position 2) forces the sulfonyl group out of planarity.

-

Impact: Reaction times with bulky amines (e.g., tert-butylamine) may be prolonged (4-12 hours).

-

Solution: For sterically hindered amines, heat to 40°C in THF and use a stronger base like NaH (if the ester can tolerate it) or strictly anhydrous conditions with excess amine.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Journal of Medicinal Chemistry. Link

-

Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Chapter 8: Oxidation and Functional Group Interconversion). Link

-

Majumdar, S., et al. (2013). Pyridine-catalyzed sulfonylation: A mechanistic insight. Journal of Organic Chemistry. Link

Sources

Application Note: Solvent Selection for Reactions Involving Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

This Application Note is designed for researchers and process chemists optimizing the sulfonamidation of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate . The guide prioritizes structural analysis, solvent compatibility, and green chemistry principles to ensure high-yield, reproducible outcomes.

Introduction & Structural Analysis

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a highly functionalized aromatic intermediate. Successful manipulation of this compound requires a nuanced understanding of its electronic and steric environment.

The "Ortho-Effect" and Reactivity Profile

The molecule features three distinct zones of reactivity:

-

The Electrophile (C4-SO₂Cl): The chlorosulfonyl group is the primary reaction center.

-

The Steric Gate (C3-Cl): The chlorine atom at position 3 is ortho to the sulfonyl group. This provides significant steric hindrance, retarding the rate of nucleophilic attack compared to unhindered benzenesulfonyl chlorides [1].

-

The Electronic Sink (C2, C3-Cl₂): The two chlorine atoms are electron-withdrawing, increasing the electrophilicity of the sulfur center.

Implication for Solvent Selection: While the electronic effect activates the sulfur, the steric effect dominates . Reaction rates with bulky amines will be slow. Consequently, the solvent system must:

-

Maintain high solubility of the lipophilic substrate.

-

Minimize competing hydrolysis (which is irreversible).

-

Facilitate proton transfer (if using neutral amines).

Solvent Selection Framework

We categorize solvents into three tiers based on reaction efficiency, stability, and environmental impact (Green Chemistry).

Tier 1: Anhydrous Aprotic (High Precision)

Best for: Discovery chemistry, small-scale synthesis, and unreactive/hindered amines.

| Solvent | Boiling Point | Solubility | Recommendation |

| Dichloromethane (DCM) | 40°C | Excellent | Standard. High solubility allows low-temperature control (0°C) to suppress side reactions. |

| Tetrahydrofuran (THF) | 66°C | Good | Alternative. Useful if higher temperatures (reflux) are needed to overcome steric hindrance of the 3-Cl group. |

| Acetonitrile (MeCN) | 82°C | Moderate | Specialized. Use for polar amines. Often requires a catalyst (e.g., DMAP) due to lower substrate solubility. |

Tier 2: Green & Sustainable (Process Scale)

Best for: Scale-up, unhindered amines, and reducing chlorinated waste.

| Solvent | Boiling Point | Sustainability | Recommendation |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80°C | High | Top Choice. Derived from biomass. Higher boiling point than THF allows for faster kinetics. Forms distinct layers with water (easy workup). |

| Ethyl Acetate (EtOAc) | 77°C | High | Viable. Good for biphasic Schotten-Baumann conditions. Note: Can hydrolyze under strong basic conditions, but stable with mild carbonates. |

Tier 3: Solvents to AVOID

-

Alcohols (MeOH, EtOH): React with the sulfonyl chloride to form sulfonate esters (solvolysis), especially in the presence of base [2].

-

Water (Monophasic): Rapid hydrolysis to the sulfonic acid. Water should only be used as a distinct second phase (see Protocol B).

-

DMF/DMSO: While solubility is high, aqueous workup is difficult, and DMF can decompose sulfonyl chlorides at high temperatures (Vilsmeier-type side reactions).

Experimental Protocols

Protocol A: Anhydrous Sulfonamidation (Standard)

Target: Synthesis of sulfonamides with hindered or valuable amines.

Reagents:

-

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: Anhydrous DCM (0.1 M concentration)

Procedure:

-

Dissolution: Charge the reaction vessel with Methyl 2,3-dichloro-4-chlorosulfonylbenzoate and anhydrous DCM under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C. Note: Cooling is critical to prevent exotherms from degrading the labile ester moiety.

-

Addition: Mix the Amine and Base (TEA) in a separate vial with minimal DCM. Add this solution dropwise to the main reaction over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear.

-

-

Workup: Quench with 1M HCl (to remove excess amine/base). Wash the organic layer with Brine. Dry over MgSO₄ and concentrate.

Protocol B: Green Biphasic Schotten-Baumann (Scalable)

Target: Synthesis with unhindered amines (e.g., morpholine, pyrrolidine) using eco-friendly solvents.

Reagents:

-

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv)

-

Amine (1.2 equiv)

-

Base: Na₂CO₃ (2.0 equiv) dissolved in Water.

-

Solvent: 2-MeTHF (or EtOAc).

Procedure:

-

Preparation: Dissolve the sulfonyl chloride in 2-MeTHF.

-

Biphasic Setup: Add the aqueous Na₂CO₃ solution. The system will form two layers.

-

Reaction: Add the amine to the biphasic mixture. Stir vigorously (high shear mixing is essential for mass transfer).

-

Kinetics: The reaction typically completes within 1–3 hours at RT. The amine reacts with the sulfonyl chloride in the organic phase or at the interface faster than water hydrolysis occurs [3].

-

Separation: Stop stirring. Separate layers. The product remains in the green organic solvent (2-MeTHF). Wash with water and concentrate.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal solvent system based on amine sterics and scale.

Figure 1: Decision matrix for solvent selection based on nucleophile reactivity and process requirements.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / Unreacted SM | Steric hindrance from 3-Cl group blocking the sulfonyl center. | Switch solvent to THF and heat to reflux (66°C). Add a nucleophilic catalyst like DMAP (5 mol%). |

| Formation of Sulfonic Acid | Hydrolysis due to wet solvent or insufficient amine reactivity. | Ensure solvents are anhydrous.[1] If using Protocol B, increase the amine equivalents to outcompete water. |

| Ester Hydrolysis (Byproduct) | Reaction pH too high (saponification of methyl ester). | Avoid strong hydroxide bases (NaOH/KOH). Use milder bases like Na₂CO₃ or TEA . Keep temperature < 40°C. |

| Precipitation | Product is insoluble in the chosen solvent. | If product precipitates in DCM, filter it directly (this is often a purification step). If unintended, switch to a more polar solvent mixture (DCM/MeCN). |

References

-

Reactivity of Sulfonyl Chlorides: The steric and electronic effects of ortho-substitution on sulfonyl chloride aminolysis are well-documented.

-

Source: Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989). "Correlation of the Rates of Solvolysis of Arenesulfonyl Chlorides." Chemical Society Reviews.

-

-

Solvolysis Risks: Alcohols react with sulfonyl chlorides to form sulfonate esters, a common side reaction in non-optimized syntheses.

-

Green Chemistry (Schotten-Baumann)

-

Source: "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents." Royal Society of Chemistry. Link

-

-

Compound Data: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (CAS 69812-51-7)

-

Source: Sigma-Aldrich / PubChem. Link

-

Sources

Troubleshooting & Optimization

Technical Support: Purification of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Case ID: REC-MDCB-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Molecule: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (MDCB) Critical Functional Group: Chlorosulfonyl (-SO₂Cl) – Highly Moisture Sensitive

Executive Summary: The "Golden Rule" of Solvents

If you take nothing else from this guide, remember this: The chlorosulfonyl group (-SO₂Cl) is incompatible with protic solvents.

-

STRICTLY AVOID: Water, Methanol, Ethanol, Isopropanol.

-

THE CONSEQUENCE: Immediate solvolysis. Using methanol will convert your target -SO₂Cl into a methyl sulfonate ester (-SO₂OMe) and generate HCl, destroying your product yield and purity.

-

RECOMMENDED SYSTEM: Toluene / n-Heptane (Thermal Recrystallization) or Dichloromethane / n-Hexane (Evaporative/Precipitation).

Recommended Recrystallization Protocols

Protocol A: Thermal Recrystallization (Standard)

Best for: Removal of polar impurities and unreacted starting materials.

| Parameter | Specification | Notes |

| Primary Solvent | Toluene (Anhydrous) | High solubility for aromatic core; moderate boiling point (110°C). |

| Anti-Solvent | n-Heptane (Anhydrous) | Low solubility for MDCB; induces controlled precipitation. |

| Ratio | ~1:3 to 1:5 (v/v) | Optimization required based on crude purity. |

| Temperature | 60–70°C (Dissolution) | Do not boil excessively; prolonged heat can degrade unstable sulfonyl chlorides. |

Step-by-Step Workflow:

-

Preparation: Flame-dry all glassware. Flush the flask with Nitrogen (

) or Argon. -

Dissolution: Place crude MDCB in the flask. Add minimum Toluene at 60°C to achieve complete dissolution.

-

Filtration (Optional): If insoluble particulates (salts) are present, filter rapidly through a heated sintered glass funnel to avoid premature crystallization.

-

Precipitation: Remove from heat. While stirring, slowly add n-Heptane dropwise until a faint, persistent cloudiness appears.

-

Clear & Cool: Add a few drops of Toluene to clear the solution. Allow to cool slowly to Room Temperature (RT), then to 0–4°C.

-

Collection: Filter the white crystalline solid under

atmosphere. Wash with cold n-Heptane.

Protocol B: Low-Temperature Precipitation (For Thermally Labile Batches)

Best for: Batches that degrade or discolor upon heating.

| Parameter | Specification |

| Solvent System | Dichloromethane (DCM) / Hexane |

| Method | Dissolve in DCM at RT; add Hexane; concentrate via Rotavap. |

| Advantage | Avoids high heat; DCM is excellent for solubilizing chlorinated aromatics. |

Decision Logic & Workflow Visualization

Figure 1: Solvent Compatibility Decision Tree

Use this logic to validate any alternative solvent choices.

Caption: Logical flow for selecting solvents compatible with the chlorosulfonyl functional group.

Figure 2: Purification Workflow (Protocol A)

Caption: Step-by-step workflow for the Toluene/Heptane thermal recrystallization method.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is common with low-melting benzoates. It occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it reaches the crystallization temperature. Corrective Actions:

-

Re-heat: Redissolve the oil by heating the mixture back to clarity.

-

Add More Primary Solvent: Slightly increase the amount of Toluene.

-

Seed It: Add a tiny crystal of pure MDCB (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.

-

Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Do not plunge directly into ice.

Q2: The product smells strongly of acid (acrid/pungent) after drying.

Diagnosis: Hydrolysis has occurred. The -SO₂Cl group has reacted with ambient moisture or wet solvents to form the sulfonic acid (-SO₃H) and HCl gas. Corrective Actions:

-

Check Solvents: Verify your Toluene and Heptane are anhydrous (dried over molecular sieves or Na).

-

Wash: Redissolve in DCM and perform a rapid wash with ice-cold 5% NaHCO₃ (to neutralize acid), followed immediately by drying over MgSO₄. Note: Work fast to prevent basic hydrolysis of the ester.

-

Drying: Ensure the final solid is dried in a vacuum desiccator over

or KOH pellets to absorb acid traces.

Q3: Can I use Ethyl Acetate?

Answer: Yes, but with caution. Ethyl Acetate is a polar aprotic solvent and dissolves MDCB well. However, commercial "EtOAc" often contains significant water or ethanol stabilizers. It must be freshly distilled or dried before use. If used, pair it with Hexane as the anti-solvent.

Q4: Why is the melting point lower than the literature value?

Diagnosis: Impurities.[1][2][3][4][5][6][7]

-

Lower MP + Broad Range: Indicates solvent inclusions or mixed isomers (e.g., 2,3-dichloro vs 2,5-dichloro isomers if the starting material was impure).

-

Sharp but Low MP: Could indicate partial hydrolysis to the sulfonic acid.

-

Action: Run a TLC (Thin Layer Chromatography) in Hexane:EtOAc (80:20). If the spot trails or stays at the baseline, you have acid impurities. Recrystallize again using Protocol A .

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of sulfonyl chlorides via toluene/petroleum ether systems).

-

BenchChem Technical Support. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (General stability data regarding solvolysis of -SO2Cl groups).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocols for handling moisture-sensitive acid chlorides).

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

Troubleshooting low reactivity of Methyl 2,3-dichloro-4-chlorosulfonylbenzoate with anilines

Case ID: #BENZ-SO2CL-004 Subject: Troubleshooting Low Reactivity with Anilines Status: Open Support Level: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

You are encountering low reactivity with Methyl 2,3-dichloro-4-chlorosulfonylbenzoate . While the electron-withdrawing nature of the benzoate and chlorine substituents theoretically activates the sulfonyl group, the 3-chloro substituent creates a significant steric blockade .

This "ortho-effect" impedes the nucleophilic trajectory of the aniline. Furthermore, electron-deficient sulfonyl chlorides are highly susceptible to hydrolysis. If your reaction is slow due to sterics, trace moisture will competitively hydrolyze the sulfonyl chloride to the unreactive sulfonic acid before the aniline can react.

This guide provides a diagnostic framework and an optimized "DMAP-Turbocharged" protocol to overcome these specific kinetic barriers.

Diagnostic Framework (Q&A)

Q1: "I see starting material consumption by TLC, but the product is not forming. What is happening?"

Diagnosis: Rapid Hydrolysis.

The 2,3-dichloro substitution makes the sulfur center highly electrophilic. While sterically hindered to bulky anilines, it remains accessible to small water molecules. If your solvent or reagents are not strictly anhydrous, the sulfonyl chloride (

-

Test: Check the pH of the aqueous workup. If it is highly acidic and you recover a water-soluble solid, you have hydrolyzed your reagent.

Q2: "My aniline is electron-deficient (e.g., -NO2, -CN, -F). Why is the reaction stalled?"

Diagnosis: Nucleophilic Mismatch. You are trying to couple a deactivated electrophile (due to steric shielding at C3) with a deactivated nucleophile (the aniline). The activation energy is too high for standard room-temperature conditions.

-

Solution: You must switch from a general base (Pyridine/TEA) to a nucleophilic catalyst (DMAP) to lower the activation energy.

Q3: "Can I just heat the reaction to overcome the sterics?"

Diagnosis: Thermal Risk. Heating increases the rate of both aminolysis (desired) and hydrolysis (undesired). With Methyl 2,3-dichloro-4-chlorosulfonylbenzoate, high heat (>80°C) in the presence of base may also risk saponification of the methyl ester at position C1.

-

Recommendation: Use controlled microwave irradiation or moderate heating (40–50°C) strictly under an inert atmosphere.

The "Gold Standard" Protocol: DMAP Catalysis

For sterically hindered substrates like the 2,3-dichloro scaffold, standard pyridine conditions are often insufficient. We recommend the DMAP (4-Dimethylaminopyridine) Activation Method .

Why this works (The Mechanism)

DMAP is smaller and more nucleophilic than the aniline. It attacks the hindered sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt . This intermediate projects the sulfonyl group away from the steric bulk of the 3-chloro substituent, making it accessible to the aniline.

Caption: DMAP acts as a nucleophilic shuttle, bypassing the steric hindrance of the 3-chloro group.

Optimized Experimental Procedure

Reagents:

-

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv)

-

Aniline derivative (1.1 – 1.2 equiv)

-

DMAP (0.1 – 0.2 equiv) (Critical Catalyst)

-

Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

-

DCM (Dichloromethane) or THF (Anhydrous)

Step-by-Step:

-

Drying: Flame-dry a reaction flask and cool under positive Nitrogen/Argon pressure.

-

Solvation: Dissolve the Aniline (1.1 equiv), Pyridine (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM. Stir for 5 minutes.

-

Note: If solubility is poor, use THF.

-

-

Addition: Dissolve Methyl 2,3-dichloro-4-chlorosulfonylbenzoate in a minimum amount of DCM. Add this solution dropwise to the amine mixture at 0°C.

-

Reasoning: Adding the chloride to the base/catalyst ensures the activated intermediate forms immediately without local excess of the chloride (which minimizes side reactions).

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Dilute with DCM, wash with 1M HCl (to remove Pyridine/DMAP), then sat. NaHCO3, then Brine.

-

Purification: Dry over Na2SO4 and concentrate.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| No Product, Sulfonic Acid formed | Moisture Ingress. The 2,3-dichloro scaffold is hypersensitive to water. | Use freshly distilled DCM. Store sulfonyl chloride in a desiccator. Keep reaction under N2 balloon. |

| Reaction Stalls at 50% | HCl Poisoning. The generated HCl is protonating your aniline, killing its nucleophilicity. | Ensure you have at least 2.0 equivalents of base (Pyridine/TEA) to scavenge HCl. |

| Multiple Spots on TLC | Bis-sulfonylation. The aniline is reacting with two molecules of sulfonyl chloride. | Use a slight excess of aniline (1.1 equiv) rather than excess chloride. Add chloride slowly.[2] |

| Ester Hydrolysis (Carboxylic Acid formed) | Saponification. Conditions are too basic or wet at high temperature. | Avoid hydroxide bases (NaOH/KOH). Stick to organic bases (Pyridine/DIPEA). Keep Temp <50°C. |

| Precipitate forms immediately | Low Solubility. The zwitterionic intermediate is crashing out. | Switch solvent to THF or a DCM/DMF (9:1) mixture to keep intermediates in solution. |

Advanced Intervention: The Microwave Method

If the standard DMAP protocol fails (common with highly electron-deficient anilines like p-nitroaniline), use microwave irradiation to overcome the activation barrier.

-

Vessel: Microwave-safe crimp-top vial.

-

Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE).

-

Conditions: 80°C – 100°C for 10–20 minutes.

-

Caution: Do not exceed 120°C to protect the methyl ester.

References

-

BenchChem Technical Support. (2025).[1][2][3] Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.[1][2][3] Link

-

Iazykov, M., et al. (2013). Structure-Reactivity Relationships and the Positive Steric Effect of Ortho Substituents in Arenesulfonyl Chlorides.[4] Sciforum. Link

-

Mandai, H., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Link

-

NBinno. (2026).[5] The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[6] NBinno. Link

-

Organic Chemistry Portal. (2021). Single-Step Approach toward Nitrones via Pyridinium Ylides: The DMAP-Catalyzed Reaction.[7]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 6. nbinno.com [nbinno.com]

- 7. Single-Step Approach toward Nitrones via Pyridinium Ylides: The DMAP-Catalyzed Reaction of Benzyl Halides with Nitrosoarenes [organic-chemistry.org]

Minimizing side reactions in Methyl 2,3-dichloro-4-chlorosulfonylbenzoate coupling

Technical Support Center: Methyl 2,3-dichloro-4-chlorosulfonylbenzoate Coupling

Executive Summary

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (CAS 120100-04-1) is a high-value scaffold used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. The presence of three electrophilic sites—the sulfonyl chloride (-SO₂Cl), the methyl ester (-COOMe), and the electron-deficient aromatic ring—creates a complex reactivity landscape.

This guide addresses the "Selectivity Triangle":

-

Promoting the desired sulfonamide formation (Amine attack on -SO₂Cl).

-

Suppressing sulfonyl hydrolysis (Water attack on -SO₂Cl).

-

Preventing ester saponification (Base/Water attack on -COOMe) and Nucleophilic Aromatic Substitution (SₙAr).

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while completely blocking Paths B, C, and D.

Figure 1: Competitive reaction landscape. Path A is the kinetic product; Paths B, C, and D are thermodynamic or competitive sinks.

Troubleshooting Modules

Module 1: The "Wet" Problem (Sulfonyl Hydrolysis)

Symptom: LCMS shows a peak with Mass [M-35+17] (loss of Cl, gain of OH). The starting material disappears, but yield is low. Root Cause: The sulfur atom is highly electrophilic. Water competes with your amine nucleophile. Technical Insight: The rate of hydrolysis for electron-deficient sulfonyl chlorides is orders of magnitude higher than for simple tosyl chlorides.

Corrective Protocol:

-

Solvent Choice: Switch from wet ethers to Anhydrous DCM (Dichloromethane) or THF . DCM is preferred as it does not coordinate with the sulfonyl center, often accelerating the desired amine attack.

-

Reagent Drying: Do not assume your amine is dry. If it is a salt (e.g., hydrochloride), dry it under vacuum before use.

-

Atmosphere: Perform the reaction under a nitrogen or argon blanket.

Module 2: The "Over-Reaction" (Ester Saponification)

Symptom: Loss of the methyl group (M-14) in mass spec; formation of a polar carboxylic acid. Root Cause: The 2,3-dichloro substitution makes the benzoate ester electron-poor, increasing its susceptibility to nucleophilic attack by hydroxide (saponification) or even strong amine nucleophiles (amidation). Technical Insight: Methyl esters are more labile than ethyl or t-butyl esters. Using aqueous bases (NaOH, KOH) or Schotten-Baumann conditions (biphasic water/organic) is high-risk for this specific scaffold.

Base Selection Matrix:

| Base Type | Examples | Risk Level | Recommendation |

| Inorganic Hydroxide | NaOH, KOH, LiOH | Critical | AVOID. Rapidly hydrolyzes the methyl ester [1]. |

| Inorganic Carbonate | Na₂CO₃, K₂CO₃ | High | Risky in aqueous biphasic systems. Use only if strictly pH controlled (< 8.5). |

| Tertiary Amine | TEA, DIPEA, NMM | Low | PREFERRED. Non-nucleophilic. Scavenges HCl without attacking the ester. |

| Pyridine | Pyridine, DMAP | Medium | Good solvent/base, but DMAP can catalyze ester hydrolysis if trace water is present. |

Module 3: The "Hidden" Risk (Nucleophilic Aromatic Substitution - SₙAr)

Symptom: Complex mixture; loss of Cl from the aromatic ring. Root Cause: The aromatic ring is "activated" by three electron-withdrawing groups (EWG): -SO₂Cl, -COOMe, and the Cl atoms themselves. This makes the ring carbons susceptible to attack by strong nucleophiles (SₙAr mechanism) [2]. Prevention:

-

Temperature Control: Keep reaction at 0°C to 5°C . SₙAr has a higher activation energy than sulfonylation. Heating the reaction to force completion often triggers this side reaction.

-

Stoichiometry: Avoid large excesses of primary amines.

Recommended Experimental Protocol

Validated for synthesis of sulfonamides from CAS 120100-04-1.

Reagents:

-

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate (1.0 equiv)

-

Amine (1.05 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with the Amine and Base (TEA/DIPEA) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

-

Why? Pre-cooling the nucleophile prevents localized heating upon addition of the electrophile.